molecular formula C17H24ClNO7 B13848023 (R)-Bupropion D-Tartaric Acid Salt

(R)-Bupropion D-Tartaric Acid Salt

Cat. No.: B13848023
M. Wt: 389.8 g/mol
InChI Key: OGRSKLGKZQBLSQ-VXLLBCKSSA-N
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Description

®-Bupropion D-Tartaric Acid Salt is a chiral compound formed by the combination of ®-Bupropion and D-Tartaric Acid. Bupropion is a well-known antidepressant and smoking cessation aid, while tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-Bupropion D-Tartaric Acid Salt typically involves the resolution of racemic Bupropion using D-Tartaric Acid. The process begins with the synthesis of racemic Bupropion, which is then reacted with D-Tartaric Acid to form diastereomeric salts. These salts are separated through crystallization, and the desired ®-Bupropion D-Tartaric Acid Salt is isolated.

Industrial Production Methods

Industrial production of ®-Bupropion D-Tartaric Acid Salt follows similar principles but on a larger scale. The process involves the use of large-scale crystallization techniques to separate the diastereomeric salts efficiently. Advanced purification methods, such as preparative chromatography, may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Bupropion D-Tartaric Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Bupropion D-Tartaric Acid Salt has a wide range of scientific research applications:

    Chemistry: It is used as a chiral resolving agent in the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential therapeutic applications.

    Medicine: It is investigated for its antidepressant and smoking cessation properties, as well as its potential use in treating other neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and as a chiral intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of ®-Bupropion D-Tartaric Acid Salt involves its interaction with neurotransmitter systems in the brain. Bupropion primarily inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The molecular targets include norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.

Comparison with Similar Compounds

Similar Compounds

    (S)-Bupropion D-Tartaric Acid Salt: The enantiomer of ®-Bupropion D-Tartaric Acid Salt, with similar but distinct pharmacological properties.

    Bupropion Hydrochloride: A commonly used form of Bupropion with different salt composition.

    Bupropion Hydrobromide: Another salt form of Bupropion with unique properties.

Uniqueness

®-Bupropion D-Tartaric Acid Salt is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer or other salt forms. This uniqueness makes it valuable in research and therapeutic applications where chiral specificity is crucial.

Properties

Molecular Formula

C17H24ClNO7

Molecular Weight

389.8 g/mol

IUPAC Name

(2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H18ClNO.C4H6O6/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-1(3(7)8)2(6)4(9)10/h5-9,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1

InChI Key

OGRSKLGKZQBLSQ-VXLLBCKSSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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